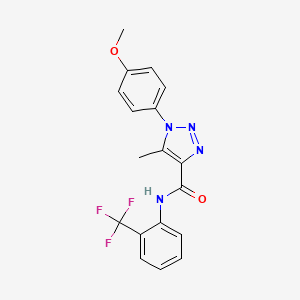
1-(4-methoxyphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Methoxyphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological activities, and the mechanisms underlying its effects, drawing from diverse sources of scientific literature.
Synthesis
The synthesis of this compound typically involves the use of click chemistry techniques, particularly the azide-alkyne cycloaddition reaction. The triazole ring is a key feature that contributes to the biological activity of the compound. The structural confirmation is often achieved through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a planar structure conducive to interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has been shown to inhibit cancer cell proliferation in various human cancer cell lines.
Table 1: Anticancer Activity Against Human Cell Lines
The mechanism of action appears to involve the inhibition of mitochondrial function and interference with cellular signaling pathways critical for cancer cell survival. Specifically, the compound may exert its effects through the inhibition of respiratory complex I, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes associated with cancer progression. For instance, triazole derivatives have been identified as potent inhibitors of NF-κB signaling pathways, which are crucial in tumor development and inflammation . The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Table 2: Enzyme Inhibition Data
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their anticancer properties. Among these, this compound exhibited significant growth inhibition across multiple cancer types. The study utilized a panel of 60 human cancer cell lines and demonstrated that compounds with similar structural motifs consistently showed enhanced biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of triazole compounds. Modifications at specific positions on the triazole ring or substituents on the phenyl groups can significantly alter biological activity. For example, variations in the trifluoromethyl group have been linked to improved potency against certain cancer types .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-11-16(23-24-25(11)12-7-9-13(27-2)10-8-12)17(26)22-15-6-4-3-5-14(15)18(19,20)21/h3-10H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJIQWVSGVHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














